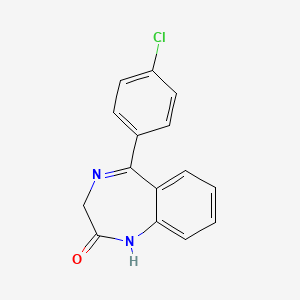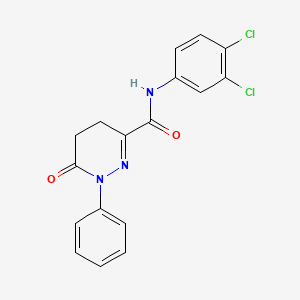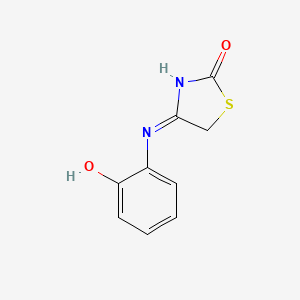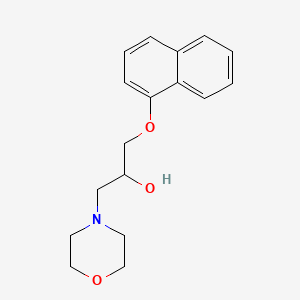
7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is a crown ether compound known for its ability to form stable complexes with various cations. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- allows it to act as a ligand, binding to metal ions and facilitating various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- typically involves the reaction of ethylene glycol derivatives with diamines under controlled conditions. One common method includes the reaction of ethylene glycol with diethylenetriamine in the presence of a suitable catalyst to form the desired crown ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as magnesium, calcium, and zinc.
Substitution Reactions: Can undergo nucleophilic substitution reactions where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Iodine: Used in spectroscopic studies to form complexes with the crown ether.
Zirconium Compounds: Facilitate hydrolysis reactions at neutral pH.
Major Products Formed
Metal Complexes: Stable complexes with various metal ions.
Substituted Crown Ethers: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- involves its ability to form stable complexes with metal ions. The ether groups in the crown ether structure provide electron-rich sites that can coordinate with metal cations, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, ion transport, and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Diaza-18-crown-6: Another crown ether with similar complexation properties.
18-Crown-6: A crown ether with six oxygen atoms in the ring, known for its ability to complex with potassium ions.
Benzo-15-crown-5: A crown ether with a benzene ring, used in various chemical applications.
Uniqueness
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the ring. This combination allows it to form stable complexes with a broader range of metal ions compared to other crown ethers .
Eigenschaften
CAS-Nummer |
91540-11-3 |
|---|---|
Molekularformel |
C24H34N2O4 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
7,16-diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C24H34N2O4/c1-3-7-23(8-4-1)25-11-15-27-19-21-29-17-13-26(24-9-5-2-6-10-24)14-18-30-22-20-28-16-12-25/h1-10H,11-22H2 |
InChI-Schlüssel |
GIXQLZQYBNJMRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCN(CCOCCOCCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111382.png)
![N-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15111397.png)
![3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(phenylcarbonyl)piperazin-2-one](/img/structure/B15111400.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111405.png)
![1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15111411.png)
![1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111414.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride](/img/structure/B15111416.png)



![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B15111450.png)
![1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B15111458.png)
![3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111469.png)

